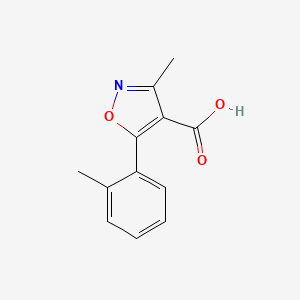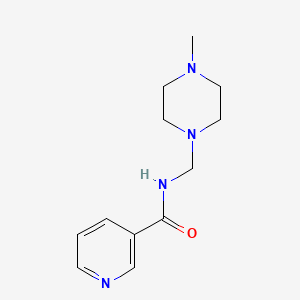
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- is a derivative of nicotinamide, a form of vitamin B3. This compound has garnered interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its role in cellular metabolism and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of nicotinamide with 4-methylpiperazine. The process generally includes the following steps:
Nucleophilic Substitution: Nicotinamide reacts with 4-methylpiperazine in the presence of a suitable base, such as sodium hydroxide, to form the desired compound.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the pure product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and its potential to modulate biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with various molecular targets and pathways. It is known to:
Modulate Enzymatic Activity: The compound can influence the activity of enzymes involved in cellular metabolism.
Affect Gene Expression: It may alter the expression of genes related to metabolic pathways.
Interact with Receptors: The compound can bind to specific receptors, influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, known for its role in NAD+ synthesis.
Nicotinamide Mononucleotide (NMN): A precursor to NAD+ with potential anti-aging effects.
Nicotinamide Riboside (NR): Another NAD+ precursor with similar biological functions.
Uniqueness
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to its analogs.
Properties
CAS No. |
38221-46-4 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15-5-7-16(8-6-15)10-14-12(17)11-3-2-4-13-9-11/h2-4,9H,5-8,10H2,1H3,(H,14,17) |
InChI Key |
LEKLMQGQIOCIPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


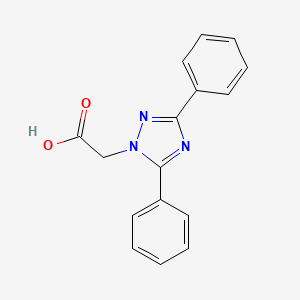

![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)

![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)
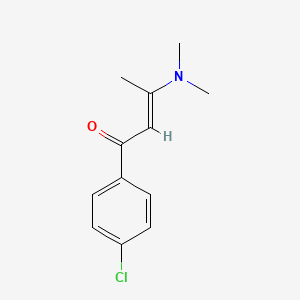
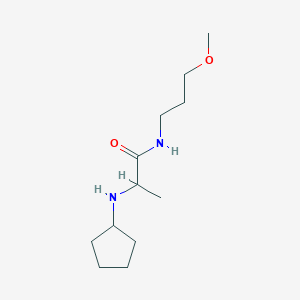
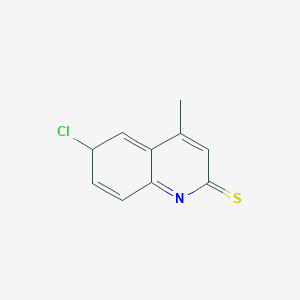
![3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide](/img/structure/B15096894.png)
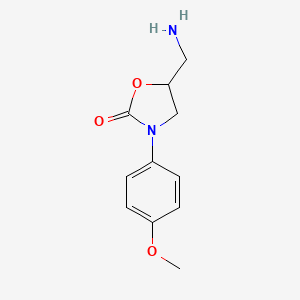

![N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15096903.png)
